2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Description
This compound is a synthetic small molecule featuring a hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to a triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole group. Its design likely targets epigenetic or inflammatory pathways, given the structural resemblance to known kinase or histone deacetylase (HDAC) inhibitors. The dihydrobenzofuran scaffold contributes to lipophilicity and metabolic stability, while the triazolopyridine-oxadiazole segment may enhance binding to enzymatic active sites through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-13-24-21(32-27-13)14-7-8-28-17(9-14)25-26-18(28)11-23-19(29)12-30-16-6-4-5-15-10-22(2,3)31-20(15)16/h4-9H,10-12H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKGVGRMIKYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)COC4=CC=CC5=C4OC(C5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure combines elements that may confer significant biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.43 g/mol. The presence of a benzofuran moiety and an oxadiazole ring suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O4 |
| Molecular Weight | 399.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit notable antimicrobial properties. For instance:
- Oxadiazole Derivatives : A study highlighted the antimicrobial activity of 1,3,4-oxadiazole derivatives against various bacterial strains. These compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes in bacterial fatty acid biosynthesis pathways (e.g., enoyl-acyl carrier protein reductase), leading to cell lysis .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune regulation and tumor progression:
- IDO Inhibition : Inhibition of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, which is often exploited by tumors to evade immune detection .
- Case Studies : Various studies have shown that similar compounds can modulate immune responses effectively and improve the efficacy of existing cancer treatments .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps:
- Initial Synthesis : Starting from 2,2-dimethylbenzofuran derivatives, followed by reactions with oxadiazole and triazole precursors.
- Modification Potential : The presence of functional groups allows for further modifications to enhance biological activity or improve pharmacokinetic properties.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) among similar compounds:
Comparison with Similar Compounds
Key Limitations and Contradictions
- Structural vs. Functional Divergence : Despite ~70% structural similarity to SAHA, the absence of a zinc-binding group likely shifts its mechanism away from HDAC inhibition .
- Solubility Challenges : High LogP compromises aqueous solubility, necessitating formulation optimization for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
